molecular formula C24H28ClN3O2S B2655752 2-((4-chlorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115382-74-5

2-((4-chlorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2655752
CAS RN: 1115382-74-5
M. Wt: 458.02
InChI Key: YQFYDBMEHFPSMJ-UHFFFAOYSA-N
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Description

The compound “2-((4-chlorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide” is a complex organic molecule. It contains a quinazoline core, which is a type of heterocyclic compound. Quinazolines are often found in various pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core, a thioether linkage (from the (4-chlorobenzyl)thio group), and an amide group (from the carboxamide part). The presence of these functional groups would influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and reactivity .

Scientific Research Applications

Antimicrobial Agents

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a study on quinazolinone and 4-thiazolidinone derivatives demonstrated potential as antimicrobial agents against various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011). Similarly, fluoroquinolone-based 4-thiazolidinones synthesized from lead molecules exhibited antimicrobial activity (Patel & Patel, 2010).

Synthetic Methodologies

Research on quinazoline derivatives also includes novel synthetic methodologies. One study described a one-step synthesis of 2-chloroquinazolin-4-ols using thiophosgene, showcasing a method for efficiently producing quinazoline derivatives (Callingham, Blum, & Pavé, 2015). Another approach involved the cyclocondensation of quinoline derivatives to form novel quinoline compounds, further demonstrating the chemical versatility of quinazoline frameworks (Hamidi et al., 2015).

Antipsychotic and Antitubercular Agents

Quinazoline derivatives have been investigated for potential therapeutic applications, including antipsychotic and antitubercular activities. A study on heterocyclic analogues of quinazoline derivatives evaluated their binding to dopamine and serotonin receptors, indicating potential antipsychotic properties (Norman et al., 1996). Additionally, quinazoline analogs substituted with benzothiophene were synthesized and showed promising antitubercular and antibacterial activities (Rao & Subramaniam, 2015).

Future Directions

The future directions for this compound would likely depend on its biological activity and potential applications. For example, if it exhibits promising activity as a kinase inhibitor, it could be further developed and optimized for use in cancer therapy .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O2S/c1-15(2)12-26-22(29)18-7-10-20-21(11-18)27-24(28(23(20)30)13-16(3)4)31-14-17-5-8-19(25)9-6-17/h5-11,15-16H,12-14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFYDBMEHFPSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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